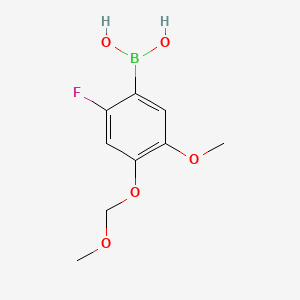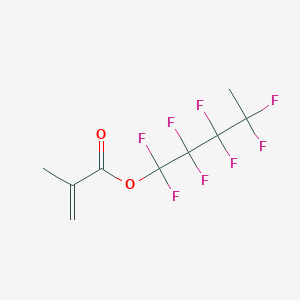
Octafluoro pentyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octafluoro pentyl methacrylate is an organic compound with the chemical formula C9H8F8O2. It is a colorless liquid known for its unique properties, including high thermal stability and resistance to chemicals. This compound is widely used in various industrial applications, particularly in the production of coatings, adhesives, and polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of octafluoro pentyl methacrylate typically involves the reaction of 1,4-difluoro-2,3-dichloromethylbenzene with methyl methacrylate, using sodium octafluoropentanoate as the fluorine source . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, this compound is produced through chemical synthesis methods that involve the use of specialized equipment to handle the reactive fluorine compounds. The process is optimized to achieve large-scale production while maintaining the quality and consistency of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Octafluoro pentyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Polymerization: Initiated using free radical initiators such as azobisisobutyronitrile (AIBN) in solvents like 1,4-dioxane.
Substitution: Requires reagents like sodium hydride or potassium tert-butoxide under anhydrous conditions.
Major Products:
Polymers: Used in coatings and adhesives for their hydrophobic properties.
Substituted Derivatives: Used in specialized chemical applications.
Applications De Recherche Scientifique
Octafluoro pentyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of hydrophobic polymers and copolymers.
Biology: Applied in the development of biocompatible materials for medical devices.
Medicine: Investigated for use in drug delivery systems due to its stability and compatibility.
Industry: Utilized in the production of protective coatings, electronic materials, and construction materials.
Mécanisme D'action
The mechanism by which octafluoro pentyl methacrylate exerts its effects is primarily through its ability to form strong, stable polymers. The fluorine atoms in the compound provide high resistance to degradation and chemical attack, making it an ideal candidate for applications requiring durability and longevity . The molecular targets and pathways involved include the interaction with other monomers and the formation of cross-linked polymer networks .
Comparaison Avec Des Composés Similaires
- Trifluoroethyl acrylate
- Hexafluorobutyl methacrylate
- Perfluorooctyl methacrylate
Comparison: Octafluoro pentyl methacrylate stands out due to its higher fluorine content, which imparts superior hydrophobicity and chemical resistance compared to its counterparts . This makes it particularly valuable in applications where extreme conditions are encountered .
Propriétés
Formule moléculaire |
C9H8F8O2 |
|---|---|
Poids moléculaire |
300.15 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4,4-octafluoropentyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H8F8O2/c1-4(2)5(18)19-9(16,17)8(14,15)7(12,13)6(3,10)11/h1H2,2-3H3 |
Clé InChI |
GPCZEOUCNJCDJC-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OC(C(C(C(C)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


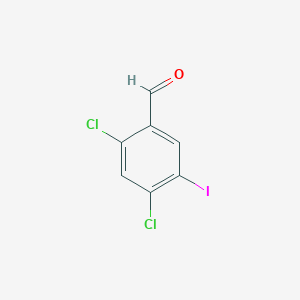
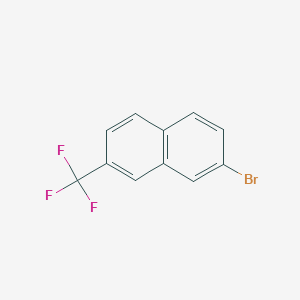
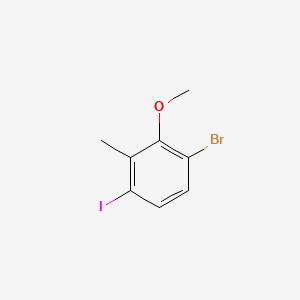
![4-Imidazo[4,5-c]pyridin-1-yl-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B14763740.png)
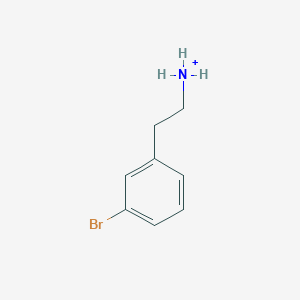
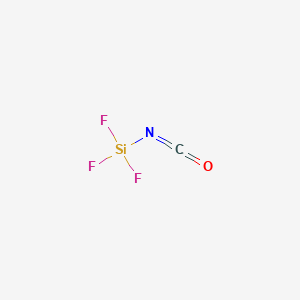
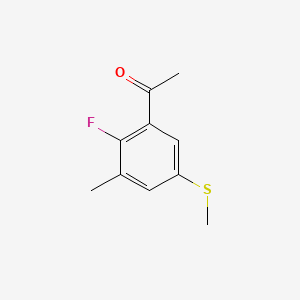
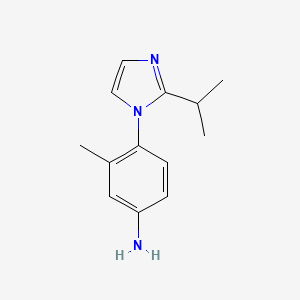
![2-(1,3-Dihydrocyclopenta[c]pyran-1-yl)acetic acid](/img/structure/B14763763.png)

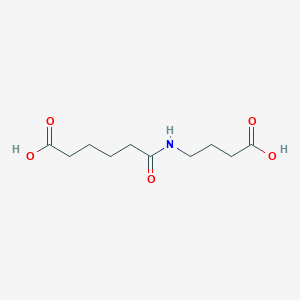

![5-ethyl-3-[5-(7-methylspiro[2H-1-benzofuran-3,1'-cyclopropane]-4-yl)oxypyridin-2-yl]imidazolidine-2,4-dione](/img/structure/B14763795.png)
